2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Beschreibung
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a bicyclic heteroaromatic core. Its structure includes a 4-methoxybenzyl group at position 1 and a 3-ethoxypropylamide substituent at position 2.
Eigenschaften
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-16-9-11-17(31-2)12-10-16/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPXRNOMBJYHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of pyrroloquinoxaline derivatives typically involves the condensation of various starting materials, including substituted hydrazines and carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the pyrrole ring followed by subsequent modifications to introduce the ethoxypropyl and methoxybenzyl substituents.
Antioxidant Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that these compounds can effectively scavenge free radicals, particularly hydroxyl radicals (HO˙), which are known to cause oxidative stress in biological systems. The compound's radical scavenging activity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed promising results comparable to well-known antioxidants like Trolox and melatonin .
Anticancer Properties
Pyrroloquinoxalines have been investigated for their anticancer potential. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. These compounds were found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial efficacy of pyrroloquinoxaline derivatives has also been explored. Research indicates that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as anticancer and antimicrobial agents suggests a broad therapeutic potential for these derivatives .
Study 1: Antioxidant Evaluation
In a recent study, a series of pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their antioxidant activity. The best-performing compound demonstrated a significant ability to scavenge HO˙ radicals with an overall rate constant of in specific media . This finding supports the potential use of these compounds in formulations aimed at reducing oxidative stress.
Study 2: Anticancer Activity
A comparative study assessed the cytotoxic effects of various quinoxaline derivatives against several tumor cell lines. The results indicated that the tested compounds exhibited higher inhibitory effects than doxorubicin, a standard chemotherapeutic agent, without significant toxicity to normal cells (IC50 values > 100 µg/mL) . This highlights the therapeutic promise of pyrroloquinoxalines as potential anticancer agents.
Data Summary
Wissenschaftliche Forschungsanwendungen
Research indicates that quinoxaline derivatives, including this compound, exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents.
- Neuroprotective Effects : The structural characteristics of this compound may contribute to neuroprotective properties. Similar quinoxaline derivatives have been studied for their ability to modulate neuroreceptors and protect against neurodegeneration.
Comparative Analysis with Related Compounds
The uniqueness of 2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups that may enhance selectivity and efficacy compared to other similar compounds. Below is a comparative table highlighting notable related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-(3-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Bromine substitution instead of ethoxypropyl | Potential anticancer activity |
| 2-amino-N-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Chlorine substitution | Neuroprotective effects |
| 2-amino-N-(phenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Phenethyl group instead of ethoxypropyl | GPR6 modulation |
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that require careful optimization to ensure high yield and purity. The development process includes:
- Synthesis Optimization : Adjusting reaction conditions to improve yield.
- Characterization : Utilizing techniques such as NMR and mass spectrometry to confirm structure.
- Biological Testing : Conducting in vitro and in vivo studies to assess efficacy and safety.
Case Studies
Several studies have explored the biological activities of quinoxaline derivatives:
- A study published in RSC Advances investigated various quinoxaline derivatives and their antimicrobial properties, suggesting that modifications to the structure can significantly enhance biological activity .
- Research on quinoline derivatives has shown promising results in antimalarial activity, indicating that similar mechanisms may be explored for the pyrroloquinoxaline class .
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis
The following table highlights key structural differences between the target compound and its analogues:
Electronic and Steric Effects
- Target vs. : The 3-nitrobenzylideneamino group in is strongly electron-withdrawing, which may enhance reactivity in electrophilic environments compared to the target’s 4-methoxybenzyl group .
- Target vs.
- Target vs. : The 2-methoxyethylamide in has lower lipophilicity (clogP ~1.2) than the target’s 3-ethoxypropylamide (clogP ~2.5), suggesting differences in membrane permeability .
Pharmacokinetic and Toxicological Considerations
- Metabolism : Ethoxypropyl groups (target) are prone to oxidative metabolism, whereas methoxypropyl groups () may exhibit slower hepatic clearance .
Vorbereitungsmethoden
InCl₃-Catalyzed Cyclization
The pyrrolo[2,3-b]quinoxaline scaffold is efficiently synthesized via an InCl₃-catalyzed two-component reaction between 1-(2-aminophenyl)pyrrole derivatives and substituted benzaldehydes. For example:
-
Reactants : 1-(2-Aminophenyl)pyrrole and 4-methoxybenzaldehyde.
-
Conditions : Reflux in p-xylene at 140°C for 2–4 h with 2 mol% InCl₃.
-
Outcome : Forms the tricyclic pyrroloquinoxaline core with a 68–83% yield.
This method avoids harsh reagents and leverages Lewis acid catalysis to promote annulation. The 4-methoxybenzyl group is introduced at the N1 position during cyclization, ensuring regioselectivity.
Functionalization of the Carboxamide Group
Nitrile Hydrolysis Using Ghaffar-Parkins Catalyst
A nitrile intermediate is converted to the carboxamide via hydrolysis under mild conditions:
-
Reactant : 3-Cyano-pyrroloquinoxaline derivative.
-
Catalyst : Ghaffar-Parkins catalyst (e.g., RhCl₃·3H₂O) in aqueous ethanol.
-
Conditions : 60°C for 6 h, yielding the carboxamide with >90% conversion.
This step is critical for introducing the carboxamide functionality without epimerization or side reactions.
Amide Coupling with 3-Ethoxypropylamine
The N-(3-ethoxypropyl) group is introduced via carbodiimide-mediated coupling:
-
Reactants : Carboxylic acid derivative (from hydrolysis) and 3-ethoxypropylamine.
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
-
Conditions : Room temperature, 12 h, yielding the substituted carboxamide in 75–85% yield.
Introduction of the 2-Amino Group
Reduction of Nitro Precursors
A nitro group at the C2 position is reduced to an amine using catalytic hydrogenation:
-
Reactant : 2-Nitro-pyrroloquinoxaline intermediate.
-
Conditions : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 4 h.
Final Assembly and Purification
Sequential Functionalization
The complete synthesis involves:
Chromatographic Purification
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The InCl₃-catalyzed reaction favors N1-substitution due to the electron-donating 4-methoxy group on the benzaldehyde, directing electrophilic attack to the para position. Competing O-alkylation is minimized by using anhydrous conditions.
Stability of the 2-Amino Group
The free amine is prone to oxidation, necessitating inert atmospheres during synthesis. Acetylation as a protecting step (e.g., using acetic anhydride) followed by deprotection with NaOH is employed in some routes.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
The longest linear sequence (4 steps) achieves a total yield of 58–62%, making it viable for gram-scale production. Critical parameters for scale-up include:
Alternative Pathways and Emerging Methods
Q & A
Q. Table 1: Example Reaction Monitoring Parameters
| Step | Key Intermediate | Analytical Method | Critical Parameters |
|---|---|---|---|
| 1 | Pyrrolo-quinoxaline core | HPLC, H NMR | Purity (>95%), absence of regioisomers |
| 2 | Methoxybenzyl adduct | ESI-MS, C NMR | Mass accuracy (±1 Da), carbonyl signal at ~170 ppm |
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict activation energies and identify optimal catalysts/solvents. For example:
- Transition state analysis : To evaluate steric hindrance from the ethoxypropyl group during carboxamide coupling .
- Solvent screening : Dielectric constant calculations (ε) to select solvents that stabilize charged intermediates .
- Machine learning : Training models on existing pyrrolo-quinoxaline reaction datasets to predict yields under varying temperatures (e.g., 80–120°C) and pressures .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Parameter | Predicted Yield (%) | Experimental Yield (%) | Deviation |
|---|---|---|---|
| T = 100°C, toluene | 78 | 72 | -6% |
| T = 110°C, DMF | 85 | 81 | -4% |
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- H and C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
- IR spectroscopy : Confirm carboxamide C=O stretch (~1680 cm) and N-H bends (~3300 cm) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
Q. Table 3: Example Bioactivity Data Comparison
| Study | Assay Type | IC (nM) | Purity (%) |
|---|---|---|---|
| A | Kinase inhibition | 12 ± 2 | 98.5 |
| B | Cell viability | 45 ± 5 | 89.0 |
Advanced: What experimental design frameworks are recommended for scaling up synthesis?
Answer:
Use Design of Experiments (DoE) to minimize trial-and-error:
Q. Table 4: DoE Parameters for Carboxamide Coupling
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction time (h) | 12 | 24 | 18 |
Basic: How can researchers validate the compound’s stability under storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- LC-MS : Identify degradation products (e.g., hydrolysis of the ethoxypropyl group) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>150°C recommended for long-term storage) .
Advanced: What strategies are effective for improving solubility without altering bioactivity?
Answer:
- Co-solvent systems : Use DMSO:water (e.g., 10:90 v/v) for in vitro assays .
- Prodrug modification : Introduce phosphate esters at the carboxamide group, reversible under physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Advanced: How can structural analogs be designed to explore SAR while minimizing synthetic complexity?
Answer:
- Bioisosteric replacement : Swap methoxybenzyl with trifluoromethoxybenzyl to assess hydrophobic interactions .
- Fragment-based design : Retain the pyrrolo-quinoxaline core and modify substituents via parallel synthesis .
- Crystallographic data : Use X-ray structures to guide substitutions avoiding steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
